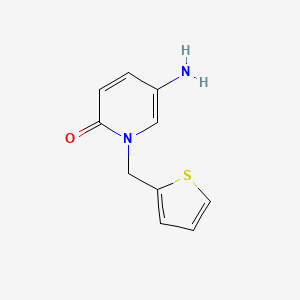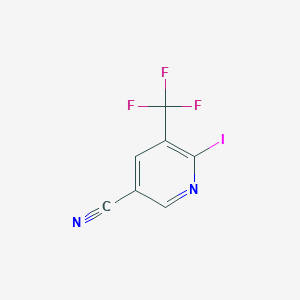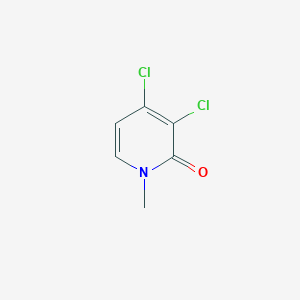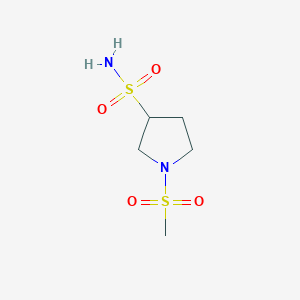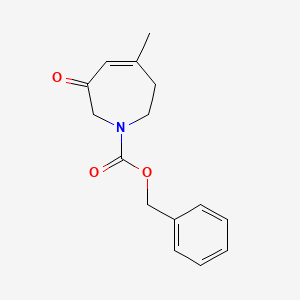
Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: is an organic compound with the molecular formula C15H17NO3 . This compound is part of the azepine family, which are seven-membered heterocyclic compounds containing nitrogen. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate typically involves the condensation of benzylamine with a suitable ketoester under acidic or basic conditions. The reaction is followed by cyclization to form the azepine ring. Common reagents used in this synthesis include benzylamine, methyl acetoacetate, and various catalysts such as p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, alkoxides, under various conditions depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions and the effects of heterocyclic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its azepine ring structure is found in various drugs, making it a useful scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The azepine ring can interact with biological macromolecules, altering their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: shares similarities with other azepine derivatives such as and . These compounds also contain the azepine ring and are used in various therapeutic applications.
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyl and methyl groups, along with the keto and ester functionalities, provide a versatile framework for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
benzyl 4-methyl-6-oxo-3,7-dihydro-2H-azepine-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-12-7-8-16(10-14(17)9-12)15(18)19-11-13-5-3-2-4-6-13/h2-6,9H,7-8,10-11H2,1H3 |
Clave InChI |
NTPPOYBWVUHRNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)CN(CC1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


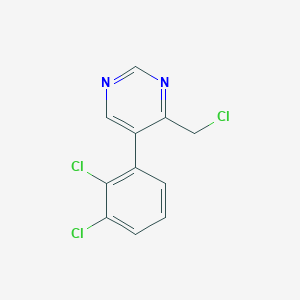
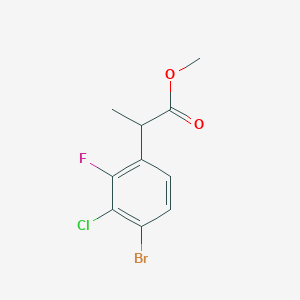
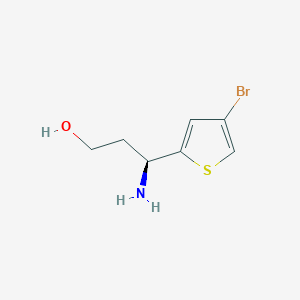
![3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13089281.png)
![2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089292.png)
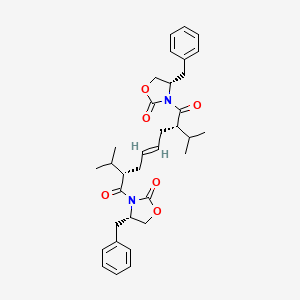
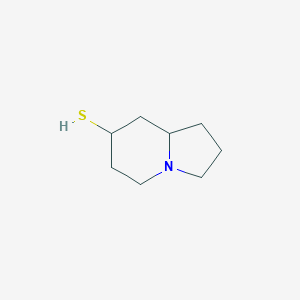
![1,2-bis[4-(4-phenylphenyl)phenyl]ethanone](/img/structure/B13089300.png)
![(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal](/img/structure/B13089306.png)
